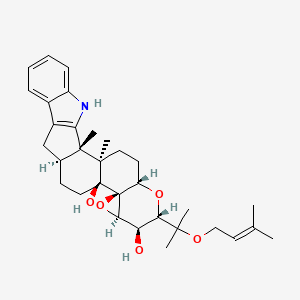

Terpendole J

描述

Significance of Fungal Secondary Metabolites in Chemical Biology

Fungi are prolific producers of secondary metabolites, which are organic compounds not directly involved in the normal growth, development, or reproduction of the organism. elifesciences.org Instead, these molecules often play crucial roles in ecological interactions, such as defense against predators and competitors, and chemical communication. elifesciences.org The immense structural diversity and biological activity of fungal secondary metabolites have made them a vital resource for drug discovery and chemical biology. frontiersin.orgasm.orgresearchgate.netnih.gov Historically, fungal metabolites have yielded landmark discoveries, including the antibiotic penicillin, the cholesterol-lowering statins, and the anticancer drug taxol. elifesciences.orgresearchgate.net This success underscores the vast, yet largely untapped, potential of fungi as a source of novel chemical entities with applications in medicine and agriculture. frontiersin.orgasm.org

Overview of Indole (B1671886) Diterpenoid Structural Diversity and Biological Relevance

Indole diterpenoids (IDTs) are a major class of fungal secondary metabolites characterized by a core structure that combines a cyclic diterpene skeleton, derived from geranylgeranyl diphosphate (B83284) (GGPP), with an indole moiety originating from indole-3-glycerol phosphate (B84403) (IGP). researchgate.netkib.ac.cnnih.gov This fundamental framework is then subjected to a variety of enzymatic modifications, such as cyclization, oxidation, and prenylation, resulting in a remarkable array of complex structures. researchgate.netkib.ac.cn To date, over 200 IDTs have been identified. researchgate.net

The structural complexity of indole diterpenoids is matched by their diverse biological activities. Many of these compounds are known for their tremorgenic effects, causing neurological syndromes in livestock. researchgate.netmdpi.com Beyond this, IDTs have been shown to possess a range of other important biological properties, including anticancer, anti-insect, and antimicrobial activities. researchgate.netkib.ac.cnmdpi.com They are also known to modulate the activity of ion channels, such as the high-conductance Ca2+-activated K+ (maxi-K, BK) channel, and inhibit enzymes like acyl-CoA:cholesterol acyltransferase (ACAT). mdpi.com

Historical Context of Terpendole Discovery and Initial Characterization

The terpendole family of indole diterpenoids was first discovered in the 1990s. mdpi.com

In the mid-1990s, a research group isolated a series of novel ACAT inhibitors from the culture broth of a fungal strain, FO-2546. kitasato-u.ac.jp This fungus was later identified as a new species and named Albophoma yamanashiensis. kitasato-u.ac.jp The isolated compounds were named terpendoles, and the initial characterization led to the elucidation of the structures of Terpendole A, B, C, and D. kitasato-u.ac.jp These compounds were found to share a common indoloditerpene moiety. kitasato-u.ac.jp Alongside the novel terpendoles, structurally related known compounds such as paspaline (B1678556) and emindole SB were also isolated from the same fungal strain. kitasato-u.ac.jp

Following the initial discovery, further investigation of the producing organism and related fungal species led to the identification of additional members of the terpendole family. Terpendoles E through L were subsequently isolated and characterized from Albophoma yamanashiensis. mdpi.com In a later study, Terpendole J was among the known compounds isolated from the fungus Volutella citrinella BF-0440. researchgate.net this compound was identified as an ACAT inhibitor. kib.ac.cn

Classification of this compound within Indole Diterpenoid Subtypes

The vast structural diversity of indole diterpenoids necessitates a system of classification. A primary division categorizes them into paspaline-type and non-paspaline-type compounds. researchgate.netmdpi.com The paspaline-type, to which the terpendoles belong, is characterized by an indole ring fused to a tetracyclic diterpene core. researchgate.netmdpi.com This major group is further divided into several subtypes, including the paxilline (B40905), penitrem, lolitrem, janthitrem/shearinine, and terpendole subtypes. researchgate.netmdpi.com this compound, therefore, is classified as a paspaline-type indole diterpenoid of the terpendole subtype.

Structure

3D Structure

属性

分子式 |

C32H43NO5 |

|---|---|

分子量 |

521.7 g/mol |

IUPAC 名称 |

(1S,2R,5S,7S,8R,9R,11S,12S,15S)-1,2-dimethyl-7-[2-(3-methylbut-2-enoxy)propan-2-yl]-6,10-dioxa-24-azaheptacyclo[13.10.0.02,12.05,11.09,11.017,25.018,23]pentacosa-17(25),18,20,22-tetraene-8,12-diol |

InChI |

InChI=1S/C32H43NO5/c1-18(2)13-16-36-28(3,4)26-24(34)27-32(38-27)23(37-26)12-14-29(5)30(6)19(11-15-31(29,32)35)17-21-20-9-7-8-10-22(20)33-25(21)30/h7-10,13,19,23-24,26-27,33-35H,11-12,14-17H2,1-6H3/t19-,23-,24+,26-,27+,29+,30+,31-,32-/m0/s1 |

InChI 键 |

GLVMTITYOKYZRQ-JSVBYLJXSA-N |

手性 SMILES |

CC(=CCOC(C)(C)[C@@H]1[C@H]([C@@H]2[C@@]3(O2)[C@@H](O1)CC[C@]4([C@]3(CC[C@@H]5[C@@]4(C6=C(C5)C7=CC=CC=C7N6)C)O)C)O)C |

规范 SMILES |

CC(=CCOC(C)(C)C1C(C2C3(O2)C(O1)CCC4(C3(CCC5C4(C6=C(C5)C7=CC=CC=C7N6)C)O)C)O)C |

产品来源 |

United States |

Origin and Natural Occurrence of Terpendole J

Albophoma yamanashiensis as a Primary Source

The fungus Albophoma yamanashiensis is the principal organism from which Terpendole J was first isolated and characterized. vulcanchem.comebi.ac.uk Initially identified as fungal strain FO-2546, a taxonomic study led to the establishment of the new genus and species, Albophoma yamanashiensis. kitasato-u.ac.jpsatoshi-omura.info Research on this fungus revealed its capacity to produce a range of terpendoles, including this compound. ebi.ac.uk The production of these compounds was achieved through cultivation of the fungus in a specific production medium. ebi.ac.uk Along with other terpendoles, structurally related compounds like paspaline (B1678556) and emindole SB were also isolated from the same fungal strain. kitasato-u.ac.jpsatoshi-omura.info

Other Fungal Strains Producing this compound and Congeners

Other Fungal Strains Producing this compound and Congeners

Beyond Albophoma yamanashiensis, other fungal species have been identified as producers of this compound and its chemical relatives.

Tolypocladium album, also known by its synonym Chaunopycnis alba, is another filamentous fungus known to produce a variety of terpendoles. acs.org A novel strain of Tolypocladium album has been shown to produce Terpendoles A, C, I, J, K, N, O, and P through fermentation. google.com This fungus is recognized for its production of a diverse array of indole (B1671886) diterpenes (IDTs). acs.org

The fungal strain Volutella citrinella BF-0440 has been identified as a producer of new terpendole congeners, alongside known compounds including this compound. nih.govresearchgate.net From the culture broth of this fungus, researchers have isolated several terpendoles and other structurally related compounds, such as voluhemins. nih.govresearchgate.net The isolation process from the culture broth yielded a mixture of compounds from which this compound was separated and identified. nih.gov

While not explicitly stated to produce this compound, the endophytic fungi Epichloë festucae and its asexual anamorph Neotyphodium lolii are significant in the broader context of terpendole biosynthesis. wikipedia.org These fungi, which live symbiotically with cool-season grasses, produce a range of bioactive alkaloids, including various indole-diterpenes. asm.orgnih.gov Their genetic makeup includes gene clusters responsible for the production of these compounds. asm.org Some strains that are unable to produce the more complex lolitrem mycotoxins have been found to produce simpler indole-diterpenes, including terpendoles. oup.comasm.org For instance, a novel indole-diterpenoid, Terpendole M, was isolated from perennial ryegrass infected with Neotyphodium lolii. acs.org The study of these fungi provides valuable insights into the biosynthetic pathways that lead to the formation of the terpendole skeleton.

Ecological and Mycological Context of this compound Production

Indole-diterpenes, including the terpendoles, are secondary metabolites, meaning they are not essential for the primary growth of the fungus but often play a role in ecological interactions. nih.gov In the case of endophytic fungi like Epichloë and Neotyphodium species, the alkaloids they produce can protect their host grasses from herbivory by insects and mammals. nih.govoup.com The production of these compounds is often influenced by the specific interaction between the fungus and its plant host, as well as environmental conditions. asm.org The diversity of indole-diterpenes produced by a single fungal species, and across different species, highlights the complex chemical engineering capabilities of these organisms. acs.orgnih.gov The study of the gene clusters responsible for the biosynthesis of these compounds reveals the evolutionary pathways that have led to this chemical diversity. nih.gov

Advanced Structural Analysis and Stereochemical Considerations of Terpendole J

Elucidation Methodologies for Terpendole J

The definitive structure of this compound and its congeners is established through a synergistic application of nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and comparative analysis with X-ray crystallographic data of related compounds.

Advanced NMR spectroscopy is the cornerstone for elucidating the complex stereochemistry of this compound. core.ac.uk A suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments is employed to first establish the planar structure and then to define the relative configuration of its numerous chiral centers.

The process begins with the assignment of proton (¹H) and carbon (¹³C) resonances using fundamental spectra. mdpi.com Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) help in distinguishing between methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary carbons. numberanalytics.com

To connect the atoms and build the carbon skeleton, several 2D NMR techniques are indispensable:

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds, revealing the connectivity within spin systems. numberanalytics.comprinceton.edu For this compound and its analogs, COSY spectra help trace the proton-proton correlations within the various ring systems. nih.gov

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates protons directly to the carbons they are attached to, providing a clear map of C-H one-bond connections. numberanalytics.comprinceton.edu

HMBC (Heteronuclear Multiple Bond Correlation): Crucial for connecting the individual spin systems, HMBC reveals correlations between protons and carbons over two to three bonds (²J and ³J couplings). numberanalytics.comprinceton.eduipb.pt This is vital for linking quaternary carbons to the rest of the molecule and piecing together the entire diterpene and indole (B1671886) framework. nih.gov

Once the planar structure is confirmed, the stereochemistry is addressed using through-space correlation experiments:

NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy): These are the most powerful NMR methods for determining the spatial proximity of protons. numberanalytics.comblogspot.com NOESY and ROESY detect correlations between protons that are close in space, regardless of whether they are connected through bonds. blogspot.com The presence or absence of cross-peaks in a NOESY or ROESY spectrum provides critical information about the relative orientation of substituents and the fusion of the rings. core.ac.ukcolumbia.edu For instance, the relative configurations of the complex ring systems in terpendoles are established by observing key NOE correlations between specific protons. acgpubs.org

The analysis of coupling constants (³J(H,H)) also provides stereochemical insights, as their magnitude can be related to the dihedral angle between the coupled protons via the Karplus relationship. organicchemistrydata.org

Table 1: Representative ¹H and ¹³C NMR Data for a Terpendole Scaffold

| Position | δC (ppm) | δH (ppm, mult., J in Hz) | Key HMBC Correlations | Key NOESY Correlations |

| 2 | 131.1 | - | H-21, H-23 | - |

| 3 | 124.5 | - | H-5, H-25 | - |

| 5α | 25.1 | 1.67 (m) | C-3, C-6, C-7 | H-5β, H-6, H-25 |

| 5β | 25.1 | 2.42 (m) | C-3, C-6, C-7 | H-5α |

| 6 | 45.2 | 2.12 (m) | C-5, C-7, C-11 | H-5α, H-7 |

| 7 | 78.9 | 4.26 (d, 9.0) | C-6, C-8, C-9 | H-9 |

| 9 | 55.4 | 3.40 (d, 10.0) | C-7, C-8, C-10 | H-7, H-10 |

| 10 | 82.1 | 4.04 (d, 10.0) | C-9, C-11, C-26, C-28 | H-9, H-26, H-28 |

| 11 | 48.3 | 3.50 (s) | C-6, C-10, C-12 | - |

| 19 | 124.1 | - | H-21, H-23 | - |

| 20 | 128.0 | - | H-22, H-40 | - |

| 21 | 119.6 | 6.71 (d, 7.0) | C-19, C-20, C-23 | H-22 |

| 22 | 118.5 | 6.86 (t, 7.8) | C-20, C-24 | H-21, H-23 |

| 23 | 126.8 | 7.12 (d, 7.8) | C-19, C-21, C-24 | H-22 |

| 25 | 19.5 | 1.16 (s) | C-3, C-4, C-5 | H-5α |

| 26 | 22.3 | 1.04 (s) | C-10, C-11, C-12 | H-10, H-16 |

| 28 | 28.7 | 1.19 (s) | C-8, C-12, C-13, C-29 | H-10 |

| 40 | 77.8 | 3.42 (d, 10.5) | C-20, C-39, C-41 | - |

Note: Data is representative and compiled from various terpendole analyses. nih.govacgpubs.orgresearchgate.net Chemical shifts (δ) are reported in ppm. Actual values can vary slightly based on solvent and experimental conditions. sigmaaldrich.compitt.edu

Mass spectrometry (MS) is a critical tool that complements NMR data by providing the elemental composition and structural fragments of this compound. sci-hub.seuq.edu.au High-resolution mass spectrometry (HRMS), often coupled with electrospray ionization (ESI), is used to determine the precise molecular weight, from which the molecular formula can be deduced with high accuracy. nih.govnih.gov For instance, the molecular formula for a terpendole is typically established by its [M+H]⁺ ion in HR-ESI-MS. nih.gov

Tandem mass spectrometry (MS/MS) provides further structural insights through fragmentation analysis. researchgate.netwikipedia.org In these experiments, the molecular ion is isolated and fragmented, and the resulting daughter ions are analyzed. libretexts.org The fragmentation pattern can reveal characteristic substructures within the molecule. For many terpendoles, a common fragmentation involves the cleavage of the indole portion, often yielding a characteristic ion at m/z 130. nih.gov Unexpected oxygen additions ([M+H+O]⁺ and [M+H+2O]⁺) can sometimes be observed in ESI-MS analysis of terpendoles, a phenomenon linked to the protonation tendency at the indole site. researchgate.netnih.gov

While obtaining a single crystal of this compound suitable for X-ray diffraction may be challenging, its stereochemistry can be confidently assigned by comparing its NMR data with those of closely related congeners whose structures have been unequivocally determined by X-ray crystallography. libretexts.orguni-duesseldorf.de Terpendoles C and D, for example, have had their relative stereochemistries confirmed by X-ray analysis. researchgate.netnih.gov This crystallographic data provides a solid reference for the entire class of compounds. nih.gov By comparing the ¹H and ¹³C NMR chemical shifts and, more importantly, the NOESY correlation patterns between this compound and these crystallographically defined analogs, the stereochemical assignments can be made with a high degree of confidence. acs.org This comparative approach is a powerful and widely accepted method in the structural elucidation of complex natural products. acs.org

Conformational Analysis and Dynamics of the this compound Scaffold

The biological function of a molecule is intimately linked to its three-dimensional shape and flexibility. The terpendole scaffold is a rigid, polycyclic system, but it possesses some degree of conformational flexibility that can be investigated through a combination of NMR spectroscopy and computational modeling.

NOESY and ROESY experiments, in addition to defining static stereochemistry, can provide insights into the dominant solution-state conformation. blogspot.comcolumbia.edu The intensities of NOE cross-peaks are inversely proportional to the sixth power of the distance between protons, allowing for the estimation of inter-proton distances. These experimentally derived distance restraints can be used in computational molecular mechanics and dynamics simulations to generate low-energy 3D models of the molecule.

Furthermore, variable-temperature NMR studies can reveal information about dynamic processes, such as the rotation of substituents or conformational exchange between different chair/boat forms of the cyclohexane (B81311) rings. In some molecules, slow exchange processes can be observed as distinct sets of signals in the NMR spectrum. jeol.com For the terpendole framework, the rigidity of the fused ring system limits large-scale conformational changes, but localized dynamics, particularly in the side chains, are possible and may be relevant to its interactions with biological targets.

Comparison of this compound's Unique Structural Features with Other Terpendole Congeners and Indole Diterpenoids

The terpendole family is part of a larger class of indole diterpenoids, which are characterized by a core structure derived from geranylgeranyl pyrophosphate and an indole moiety, typically from tryptophan. nih.gov While sharing a common biosynthetic origin, the terpendoles exhibit significant structural diversity.

This compound is distinguished from other terpendoles like A, B, C, and E by the specific nature and placement of its isoprenyl-derived modifications. nih.govnih.gov this compound is formed enzymatically from Terpendole I. nih.gov The core skeleton of most terpendoles consists of a fused polycyclic diterpene part attached to an indole ring. The variations among congeners arise from differences in:

Oxidation Patterns: The presence and location of hydroxyl, ketone, or epoxide functionalities on the diterpene framework.

Isoprenylation: The attachment of additional isoprene (B109036) units. For example, Terpendoles A, C, and D possess an extra isoprenyl unit attached through an oxygen atom, a feature that differentiates them from Terpendole B. nih.gov this compound itself is characterized by a specific prenylation pattern on the indole nucleus. nih.gov

Ring Structure: Some related compounds may have different ring systems altogether. For instance, compared to the seven consecutive ring systems of some terpendoles, others might possess fewer rings or unique arrangements like an indolinone moiety. nih.gov

This structural diversity is significant as it leads to different biological activity profiles. For example, while many terpendoles are known as inhibitors of acyl-CoA:cholesterol acyltransferase (ACAT), subtle structural changes can drastically alter or eliminate this activity. nih.govresearchgate.net The unique prenylation of this compound compared to its precursor, Terpendole I, is a key structural feature that likely modulates its biological properties. nih.gov

Biosynthetic Pathway Elucidation of Terpendole J

Precursor Utilization and Isoprenoid Pathways

The assembly of the Terpendole J molecule begins with the convergence of two distinct metabolic pathways, one providing the diterpene skeleton and the other supplying the indole (B1671886) group.

Geranylgeranyl Diphosphate (B83284) (GGPP) as the Diterpene Precursor

The core cyclic diterpene structure of all terpendoles and related indole diterpenoids is derived from geranylgeranyl diphosphate (GGPP). mdpi.comgoogle.comgenome.jp GGPP is a C20 isoprenoid intermediate formed through the general terpenoid biosynthesis pathway. nih.gov This pathway begins with the five-carbon building blocks, isopentenyl diphosphate (IPP) and its isomer, dimethylallyl diphosphate (DMAPP). nih.govbiorxiv.orgnih.gov

Through a series of condensation reactions catalyzed by short-chain isoprenyl diphosphate synthases, these C5 units are assembled into larger molecules. nih.gov Specifically, a GGPP synthase enzyme, such as PaxG or LtmG, catalyzes the formation of GGPP from farnesyl diphosphate (FPP), a C15 precursor. mdpi.comgoogle.comresearchgate.net The presence of a dedicated GGPP synthase within the biosynthetic gene cluster is considered a molecular signature for diterpene production in filamentous fungi. google.com

| Precursor | Chemical Formula | Molar Mass | Role in Biosynthesis |

| Geranylgeranyl Diphosphate (GGPP) | C20H36O7P2 | 450.44 g/mol | Provides the C20 cyclic diterpene backbone of this compound. mdpi.comgoogle.com |

| Isopentenyl Diphosphate (IPP) | C5H12O7P2 | 246.09 g/mol | A C5 universal isoprenoid building block for GGPP. biorxiv.orgnih.gov |

| Dimethylallyl Diphosphate (DMAPP) | C5H12O7P2 | 246.09 g/mol | The initial C5 isoprenoid unit that is condensed with IPP molecules. biorxiv.orgnih.gov |

| Farnesyl Diphosphate (FPP) | C15H28O7P2 | 382.32 g/mol | The direct C15 precursor to GGPP. mdpi.com |

Indole-3-Glycerol Phosphate (B84403) (IGP) and Tryptophan Derivation of the Indole Moiety

The characteristic indole portion of this compound originates from the tryptophan biosynthetic pathway. mdpi.comgoogle.com The direct precursor is not tryptophan itself, but rather indole-3-glycerol phosphate (IGP). researchgate.net IGP serves as a critical branchpoint, channeling intermediates into the production of various indole-containing secondary metabolites. biorxiv.orgnih.govresearchgate.net

The formation of IGP is catalyzed by the enzyme indole-3-glycerol phosphate synthase (IGPS). mdpi.comnih.govnih.gov This enzyme facilitates the ring closure of 1-(o-carboxyphenylamino)-1-deoxyribulose-5-phosphate (CdRP) to generate IGP, a reaction that is a committed step in forming the indole ring. nih.govproteopedia.org The indole moiety from IGP is then combined with the GGPP molecule in the initial stages of indole diterpenoid assembly. genome.jpresearchgate.net

Enzymatic Steps and Key Biosynthetic Intermediates

Following the generation of precursors, a cascade of enzymatic reactions involving prenyltransferases and monooxygenases modifies the core structure to ultimately yield this compound.

Role of Prenyltransferases (e.g., LtmF/TerF) in Terpenoid Formation

Prenyltransferases (PTs) are a crucial class of enzymes in the biosynthesis of indole diterpenes, responsible for attaching isoprenoid moieties to the indole nucleus or other parts of the molecule. mdpi.comnih.gov These soluble enzymes contribute significantly to the structural diversification of these fungal metabolites. nih.govpnas.org The terpendole biosynthetic gene cluster encodes for at least two prenyltransferases, TerC and TerF. researchgate.netnih.gov

These enzymes catalyze Friedel-Crafts-type alkylation reactions, forming carbon-carbon bonds between the prenyl donor (like dimethylallyl diphosphate) and an aromatic acceptor. nih.gov In the later stages of terpendole biosynthesis, the prenyltransferase TerF (and its orthologue LtmF) plays a key role in modifying intermediates. nih.govu-tokyo.ac.jp

Specific Conversion of Terpendole I to this compound by Dimethylallyl-O-transferase (e.g., LtmF)

The direct precursor to this compound is Terpendole I. nih.gov The conversion is a specific prenylation reaction catalyzed by a dimethylallyl-O-transferase, an activity attributed to the enzyme LtmF or its orthologue TerF. genome.jpnih.govkegg.jp

This enzyme facilitates the transfer of a dimethylallyl group from a dimethylallyl diphosphate (DMAPP) donor to the hydroxyl group at position C-27 of Terpendole I. nih.gov This O-prenylation reaction results in the formation of this compound, adding a key structural feature to the molecule. Disruption of the gene encoding this enzyme in related pathways abolishes the production of similarly prenylated compounds. uniprot.org

Cytochrome P450 Monooxygenase Activities in Late-Stage Biosynthesis (e.g., TerQ)

Cytochrome P450 monooxygenases (CYPs or P450s) are vital for the late-stage modifications in the terpendole biosynthetic pathway. mdpi.comnih.gov These enzymes are versatile catalysts that introduce oxygen atoms into substrates, leading to hydroxylations and other oxidative transformations that are critical for building the final complex structure of indole diterpenoids. mdpi.comresearchgate.net

The terpendole gene cluster contains several P450 enzymes, including TerQ. researchgate.netnih.gov TerQ performs multiple, sequential oxidative steps. It first catalyzes the conversion of the common intermediate paspaline (B1678556) to produce Terpendole E. researchgate.netnih.gov Subsequently, TerQ acts again to hydroxylate Terpendole E at the C-13 position, which yields Terpendole I, the immediate precursor for the final prenylation step to this compound. nih.govgenome.jp

| Enzyme | Enzyme Class | Substrate | Product | Function |

| TerQ/LtmQ | Cytochrome P450 Monooxygenase | Paspaline | Terpendole E | Initial oxidation of the common intermediate. nih.govnih.gov |

| TerQ/LtmQ | Cytochrome P450 Monooxygenase | Terpendole E | Terpendole I | Hydroxylation at C-13. nih.gov |

| TerF/LtmF | Dimethylallyl-O-transferase | Terpendole I | This compound | O-prenylation at the C-27 hydroxyl group. genome.jpnih.gov |

| TerK/LtmK | Cytochrome P450 Monooxygenase | Terpendole C | Terpendole C derivatives | Involved in oxidative acetal (B89532) ring formation downstream of this compound. nih.gov |

Identification and Characterization of Biosynthetic Gene Clusters

The journey to understanding terpendole biosynthesis began with the isolation of these compounds from fungi like Albophoma yamanashiensis (also known as Chaunopycnis alba or Tolypocladium album). bioaustralis.comnih.gov A pivotal breakthrough occurred with the identification of the terpendole biosynthetic gene cluster (BGC), often referred to as the "TER cluster". nih.govacs.org This cluster houses the genes encoding the enzymes that collaboratively synthesize the terpendole scaffold.

Genome sequencing and bioinformatic tools like antiSMASH have been instrumental in locating and delineating these BGCs. nih.govacs.org The TER cluster in T. album was found to contain genes for the core enzymatic machinery required for indole diterpene synthesis. nih.govacs.org Interestingly, further genomic analysis of T. album revealed a second, previously undescribed BGC named the "SES cluster". nih.govacs.org This cluster is responsible for producing indole sesquiterpenoids (ISTs) and can also modify indole diterpene substrates produced by the TER cluster, demonstrating functional crosstalk between discrete BGCs. nih.govacs.org

The core set of genes found in many indole diterpene BGCs, including those for terpendoles, typically includes orthologues of paxG, paxM, paxC, and paxB. nih.gov These genes encode the enzymes that construct the initial paspaline intermediate, which serves as a common precursor for a diverse array of indole diterpenes. nih.govkitasato-u.ac.jp The subsequent divergence of the biosynthetic pathways, leading to the structural variety seen in compounds like terpendoles, is governed by the action of tailoring enzymes also encoded within the gene cluster. nih.gov

The key enzymes involved in the initial stages of terpendole biosynthesis, encoded by the TER cluster, include a prenyltransferase (TerC), a flavin-dependent monooxygenase (TerM), and a terpene cyclase (TerB). riken.jpmdpi.com These enzymes work in concert to construct the fundamental indole diterpene core. Subsequent modifications, such as hydroxylations and epoxidations, are catalyzed by cytochrome P450 monooxygenases (e.g., TerK, TerP, TerQ), leading to the various terpendole analogues, including this compound. riken.jpmdpi.com

Table 1: Key Genes and Enzymes in the Terpendole Biosynthetic Pathway

| Gene | Enzyme Type | Function |

| terC | Prenyltransferase | Catalyzes the transfer of a geranylgeranyl pyrophosphate (GGPP) moiety to the indole ring of tryptophan. riken.jpmdpi.com |

| terM | FAD-dependent monooxygenase | Catalyzes the epoxidation of the geranylgeranyl moiety. riken.jpmdpi.com |

| terB | Terpene cyclase | Catalyzes the cyclization of the epoxidized intermediate to form the core indole diterpene scaffold. riken.jp |

| terK | Cytochrome P450 monooxygenase | Involved in hydroxylation reactions at specific positions on the terpendole core. riken.jp |

| terP | Cytochrome P450 monooxygenase | Catalyzes specific oxidative modifications, and its knockout can lead to the overproduction of intermediates like terpendole E. riken.jptandfonline.com |

| terQ | Cytochrome P450 monooxygenase | Plays a crucial role in the later, specific tailoring steps leading to various terpendole structures. riken.jpmdpi.com |

Regiospecificity and Stereoselectivity in this compound Biosynthesis

The precise three-dimensional structure of this compound, like other natural products, is a result of highly controlled enzymatic reactions that exhibit remarkable regiospecificity and stereoselectivity. These properties ensure that chemical modifications occur at specific positions (regiospecificity) and with a defined spatial orientation (stereoselectivity).

In the biosynthesis of terpendoles, the initial formation of the polycyclic core by the terpene cyclase TerB establishes the fundamental stereochemistry of the ring system. Subsequent modifications by tailoring enzymes, particularly the cytochrome P450 monooxygenases, are key to introducing functional groups at specific locations, which is critical for the final structure and bioactivity of molecules like this compound.

For instance, the various hydroxylations and the formation of the ether-linked isoprene (B109036) unit that characterize different terpendoles are catalyzed by specific P450 enzymes. mdpi.com The regiospecificity of these enzymes dictates which carbon atom is oxidized. For example, the hydroxylation at C10 is a common feature in many terpendoles and is catalyzed by a specific P450 enzyme within the pathway. riken.jp The stereoselectivity of these enzymes ensures that the hydroxyl group is added with a specific orientation (e.g., α or β).

While the exact enzymatic steps leading to the final structure of this compound are part of a complex network, the principles of enzymatic control over reaction outcomes are clear. The active site of each enzyme is shaped to bind the substrate in a particular orientation, exposing only a specific region of the molecule to the enzyme's catalytic machinery. This lock-and-key mechanism is fundamental to achieving the high degree of regiospecificity and stereoselectivity observed in natural product biosynthesis. The study of these enzymatic mechanisms is crucial for understanding how the vast diversity of indole diterpenes, including this compound, is generated.

Table 2: Enzymes Influencing Regio- and Stereoselectivity in Terpendole Biosynthesis

| Enzyme | Enzyme Class | Role in Selectivity |

| Terpene Cyclase (e.g., TerB) | Cyclase | Establishes the initial stereochemical framework of the polycyclic indole diterpene core through a controlled cyclization cascade. riken.jp |

| Cytochrome P450s (e.g., TerK, TerP, TerQ) | Monooxygenase | Catalyze regiospecific and stereoselective hydroxylations, epoxidations, and other oxidative modifications at specific positions on the core structure, leading to the diverse array of terpendole analogues. riken.jpmdpi.com |

Chemical Synthesis and Derivatization Strategies for Terpendole J and Analogues

Total Synthesis Approaches of Indole (B1671886) Diterpenoids Relevant to Terpendole J

The total synthesis of indole diterpenoids, a class to which this compound belongs, presents significant synthetic challenges due to their complex, polycyclic core structures. nih.gov Many of these natural products, including this compound, are believed to be derived from a common biosynthetic precursor, emindole SB. nih.gov Consequently, synthetic strategies often focus on the construction of this key intermediate or related structures.

Stereocontrolled Synthesis of the Indole Diterpene Core

A critical challenge in the synthesis of the indole diterpene core is the stereocontrolled formation of the trans-hexahydroindene fragment, which often contains adjacent quaternary stereocenters. nih.gov Various synthetic chemists have developed innovative solutions to this problem. One notable approach involves a tandem radical addition-aldol reaction sequence, which has been successfully employed to construct the functionalized pentacyclic core of paxilline (B40905) indole diterpenes in a highly stereoselective manner. nih.gov This strategy allows for the efficient, 8-step assembly of this complex core structure. nih.gov

Another powerful strategy involves a palladium-catalyzed tandem cyclization of an o-iodoaniline with an alkyne-bearing ring D, which directly furnishes the tetracyclic ABCD ring system found in these alkaloids. researchgate.net Additionally, methods like the Fischer indole synthesis have been utilized in the later stages to construct the indole moiety. nih.gov The development of novel indole synthesis methodologies has also been crucial in addressing the stereoselective installation of vicinal quaternary centers. nih.gov

Key transformations in assembling the core structure often include:

Diels-Alder Cycloadditions: To construct key carbocyclic rings.

Aldol Condensations: For ring closure and the formation of carbon-carbon bonds.

Radical Cyclizations: To form complex ring systems. nih.gov

Palladium-catalyzed cross-coupling and cyclization cascades: For convergent and efficient assembly of the polycyclic core. researchgate.net

Late-Stage Functionalization for this compound Scaffold Elaboration

Late-stage functionalization (LSF) is a powerful strategy that introduces chemical groups into a complex molecule at the final steps of a synthesis. nih.govwikipedia.org This approach avoids the need for lengthy de novo synthesis to create analogues. nih.gov In the context of this compound and related indole diterpenoids, LSF can be used to modify the core scaffold and explore the impact of different functional groups on biological activity. nih.govscispace.com

LSF reactions are particularly valuable for their ability to be performed under mild conditions with high functional group tolerance. rsc.org Key LSF methodologies applicable to the elaboration of the this compound scaffold include:

C-H Activation/Functionalization: This allows for the direct introduction of substituents at otherwise unreactive C-H bonds. wikipedia.orgrsc.org

Oxidation, Fluorination, and Alkylation: These transformations can introduce diverse functional groups that can significantly alter the molecule's properties. rsc.org

Biocatalysis: Enzymes, such as cytochrome P450 monooxygenases, can be employed for highly selective and specific late-stage oxidations. rsc.org

Photoredox Catalysis: This method uses visible light to drive a wide range of chemical transformations under mild conditions. rsc.orgmdpi.com

These LSF strategies enable the rapid generation of a library of analogues from a common advanced intermediate, facilitating the exploration of structure-activity relationships. nih.gov

Semi-Synthetic Modifications of this compound Precursors

Semi-synthesis, which involves the chemical modification of naturally occurring precursors, is a valuable approach for generating analogues of complex natural products like this compound. A key precursor for many indole diterpenoids is paspaline (B1678556). mdpi.com By isolating paspaline from fungal cultures, chemists can then apply a variety of chemical reactions to introduce new functional groups and create novel derivatives.

For instance, a series of paxilline analogues have been generated through chemical modifications. mdpi.com Similarly, new penitrem analogues have been prepared semi-synthetically. mdpi.com These modifications can include oxidations, reductions, acylations, and the introduction of different substituents on the indole ring or the diterpene core. This approach leverages the structural complexity provided by nature and allows for a more focused exploration of specific regions of the molecule to understand their contribution to biological activity. This compound itself can be considered a precursor for further modifications. google.com

Design and Synthesis of Novel this compound Analogues

The design and synthesis of novel analogues of this compound are primarily driven by the need to understand the relationship between its chemical structure and biological activity. researchgate.net This knowledge is crucial for the development of new therapeutic agents with improved potency, selectivity, and pharmacokinetic properties.

Chemical Derivatization for Exploring Structure-Activity Relationships

Chemical derivatization involves systematically modifying different parts of the this compound molecule and assessing the impact of these changes on its biological activity. researchgate.net This process helps to identify the key pharmacophoric elements of the molecule.

For example, studies on other indole diterpenoids have revealed important SAR insights. In the case of okaramines, the 1,4-dihydroazocine and N-aliphatic groups on the indole were found to be crucial for their activity. researchgate.net For some terpendoles, an ether-linked isoprene (B109036) unit attached to the indoloditerpene core is considered a primary functional group for their inhibitory effect on acyl-CoA:cholesterol acyltransferase (ACAT). mdpi.com

A study on the human sterol O-acyltransferase (SOAT) inhibitory activity of various terpendole compounds revealed that:

The presence of a proton at the C-6 and C-13 positions can enhance inhibitory activity. mdpi.com

A free hydroxyl group at the R7 position leads to a loss of SOAT inhibitory activity. mdpi.com

These findings guide the design of new analogues with potentially enhanced or altered biological profiles.

Strategies for Modifying Specific Functional Groups

The targeted modification of specific functional groups within the this compound structure is a key strategy for generating novel analogues. Visible light-induced reactions under metal-free conditions offer a mild and efficient way to perform transformations like sulfonylation/cyclization, which could be adapted for modifying the indole or other parts of the molecule. mdpi.com Carbonyl reduction to produce hydroxyl groups provides a convenient handle for further derivatization. mdpi.com

The synthesis of terpendole E analogues has been achieved through a novel approach involving Nazarov photocyclization. embl.orgacs.org Another successful total synthesis of (±)-terpendole E involved a hydroxy-directed Simmons-Smith cyclopropanation and a Pd-mediated two-step indole ring formation. tandfonline.commdpi.com These synthetic strategies provide pathways to access specific modifications at various positions of the terpendole scaffold.

Mechanistic Investigations of Biological Activities of Terpendole J

Acyl-CoA:Cholesterol Acyltransferase (ACAT/SOAT) Inhibition

Acyl-CoA:Cholesterol Acyltransferase (ACAT), also known as Sterol O-Acyltransferase (SOAT), is a crucial enzyme in cellular cholesterol metabolism, responsible for the esterification of cholesterol into cholesteryl esters for storage. The inhibition of this enzyme is a key area of investigation for potential therapeutic interventions in diseases characterized by cholesterol accumulation. Terpendole J, an indoloditerpene isolated from the fungus Albophoma yamanashiensis, has been identified as an inhibitor of this enzyme.

The inhibitory effect of this compound on ACAT activity has been quantified using in vitro enzyme assays. These assays typically utilize microsomal fractions isolated from rat liver as a source of the ACAT enzyme. In this system, this compound demonstrated moderate inhibitory activity against ACAT. Research has determined its half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to reduce the enzyme's activity by 50%. The specific IC50 value for this compound was found to be 38.8 µM. This level of inhibition is considered moderate when compared to other compounds in the terpendole family.

Table 1: In Vitro ACAT Inhibitory Activity of this compound and Related Compounds This table is interactive. You can sort and filter the data.

| Compound | IC50 (µM) | Source |

|---|---|---|

| This compound | 38.8 | Rat Liver Microsomes |

| Terpendole K | 38.0 | Rat Liver Microsomes |

To understand the activity of ACAT inhibitors within a cellular context, macrophage cell lines such as J774 are commonly used models. These cells are relevant to the study of atherosclerosis, as their accumulation of cholesteryl esters leads to the formation of foam cells. While cell-based assays using J774 macrophages have been employed to evaluate the ACAT inhibitory specificity of other terpendoles, such as Terpendole D, specific studies and data detailing the activity of this compound in this particular cellular model have not been reported in the available scientific literature.

In mammals, the ACAT enzyme exists as two distinct isoenzymes, ACAT1 and ACAT2, which are encoded by different genes. researchgate.net ACAT1 is found ubiquitously in various tissues, while ACAT2 is primarily expressed in the intestines and liver, where it plays a significant role in lipoprotein secretion. nih.govnih.gov This distribution suggests that ACAT1 and ACAT2 have separate physiological functions. researchgate.netnih.govbohrium.com Consequently, the development of inhibitors that selectively target one isoenzyme over the other is a significant goal in pharmacology, as selective inhibition of ACAT2 is hypothesized to be beneficial in reducing plasma cholesterol levels. researchgate.net However, investigations into the differential inhibitory activity of the terpendole class of compounds, including this compound, against the ACAT1 and ACAT2 isoenzymes have not been detailed in the scientific literature.

Potential Antimicrobial Mechanisms

The broad class of terpenoid compounds, to which this compound belongs, is known to encompass a wide range of biological activities, including antimicrobial properties. researchgate.netnih.gov However, the specific activities of individual compounds can vary significantly.

An examination of the available scientific literature reveals no specific studies investigating the antimicrobial activity of this compound against the bacterial strains Bacillus cereus or Bacillus subtilis. While these bacteria are common targets in antimicrobial screening, data on the efficacy of this compound against them is currently unavailable.

Many terpenoid compounds isolated from fungi and other natural sources have been reported to possess antifungal or antiviral properties. mdpi.comnih.govresearchgate.netnih.govnih.govresearchgate.netscite.ai However, a review of the literature did not yield any studies specifically evaluating this compound for such activities. Therefore, the potential antifungal and antiviral properties of this particular compound remain uninvestigated.

Elucidation of Molecular Targets for Antimicrobial Action

The precise molecular targets for the antimicrobial action of this compound have not been extensively detailed in the scientific literature. However, by examining the broader classes of terpenoids and indole (B1671886) diterpenoids, plausible mechanisms can be inferred. Terpenoids are known to exert their antimicrobial effects through various mechanisms, primarily leveraging their lipophilic nature to disrupt bacterial cell membranes. mdpi.com This disruption can compromise membrane integrity and permeability, leading to the leakage of essential ions and cytoplasmic contents, ultimately causing cell death. researchgate.net

Key antimicrobial mechanisms attributed to terpenoids include:

Cell Membrane Destruction : The lipophilicity of terpenoids allows them to intercalate into the phospholipid bilayer of bacterial membranes, leading to a loss of integrity and increased permeability. mdpi.com This can result in the release of potassium ions and ATP, further disrupting cellular processes. mdpi.com

Inhibition of Protein Synthesis : Some terpenoids can interfere with bacterial protein synthesis, a critical pathway for physiological activity, thereby achieving an antibacterial effect. mdpi.com

Enzyme Inhibition : Diterpenoids have been investigated for their ability to inhibit specific bacterial enzymes. For instance, molecular docking studies on some diterpenoids suggest they can target peptide deformylase (PDF), an essential enzyme for bacterial protein maturation and survival. nih.gov Indole-containing compounds have also been noted for their ability to target DNA, disrupt membrane integrity, and inhibit essential enzymes. mdpi.com

While these mechanisms are established for the broader class of compounds, further research is required to identify the specific molecular interactions and primary targets of this compound in pathogenic microbes.

Cytotoxicity Studies in Cellular Models

One of the closest analogues, Terpendole E, has shown cytotoxic effects. researchgate.net Furthermore, 11-ketopaspaline, a natural analogue and shunt product from Terpendole E, exhibited potent cytotoxicity against HeLa cells, proving to be four times more effective than Terpendole E. researchgate.net Other related indole diterpenoids isolated from fungal sources have also shown promising and selective inhibitory activities against HeLa cells. For example, the paxilline-type indole diterpenoid 5S-hydroxy-β-aflatrem (referred to as compound 1 in a study) displayed an IC₅₀ value of 12.54 µM against HeLa cells after 48 hours of treatment. nih.gov

| Compound | Description | Observed Activity | Reference |

|---|---|---|---|

| 11-Ketopaspaline | Natural analogue of Terpendole E | Four times more effective than Terpendole E | researchgate.net |

| 5S-hydroxy-β-aflatrem | Paxilline-type indole diterpenoid | IC₅₀ = 12.54 µM | nih.gov |

| Terpendole E | Close analogue of this compound | Demonstrated cytotoxicity; used as a benchmark for 11-ketopaspaline | researchgate.net |

Mechanistic studies on terpendole analogues reveal that their cytotoxic effects are mediated through the induction of cell cycle arrest and apoptosis.

A primary mechanism of action is the disruption of mitosis. The Terpendole E analogue, 11-ketopaspaline, was found to arrest the cell-cycle progression of HeLa cells in the M phase. researchgate.net This arrest is accompanied by the formation of a monoastral spindle, a hallmark of mitotic disruption. researchgate.net This effect is directly linked to the inhibition of the mitotic kinesin Eg5, as discussed in section 6.4.

In addition to mitotic arrest, related indole diterpenoids have been shown to induce apoptosis. nih.gov Studies on the cytotoxic indole diterpenoid 5S-hydroxy-β-aflatrem demonstrated that it promotes apoptosis in HeLa cells through the mitochondrial pathway. nih.gov Key observations supporting this mechanism include:

Morphological Changes : Treatment with the compound led to chromatin shrinkage and nuclear fragmentation, which are characteristic features of apoptosis. nih.gov

Mitochondrial Membrane Potential : A dose-dependent decrease in the mitochondrial membrane potential was observed in treated HeLa cells. nih.gov

Gene Expression Modulation : The compound was found to up-regulate the expression of pro-apoptotic genes such as BAX and Caspase-3, while simultaneously down-regulating anti-apoptotic genes like Bcl-xL and XIXP. nih.gov

These findings suggest that the cytotoxicity of the terpendole class of compounds is a multi-faceted process involving both the physical disruption of cell division and the activation of programmed cell death pathways.

Exploration of Other Mechanistic Activities for this compound or its close analogues to broaden understanding of Terpendole bioactivity space

A significant and well-characterized bioactivity of terpendole analogues is the inhibition of the mitotic kinesin Eg5 (also known as KSP). Terpendole E was the first natural product identified as an inhibitor of Eg5. nih.gov This motor protein is essential for establishing the bipolar mitotic spindle during cell division, making it a key target for cancer chemotherapy. researchgate.net Terpendole E inhibits both the motor and microtubule-stimulated ATPase activities of human Eg5, leading to M-phase arrest and the formation of monoastral spindles. researchgate.net

Notably, the inhibitory mechanism of Terpendole E and its derivatives appears to be distinct from other classes of Eg5 inhibitors, such as S-trityl-L-cysteine (STLC) and GSK-1. researchgate.netsemanticscholar.org Terpendole E is active against Eg5 mutants that have developed resistance to these other inhibitors, suggesting it binds to a different allosteric site or induces a unique conformational change in the protein. researchgate.net This unique mechanism presents a valuable avenue for developing novel anti-mitotic agents that can overcome existing drug resistance. researchgate.net

The broader class of terpenoids is a rich source of inhibitors for protein tyrosine phosphatases (PTPs), particularly PTP1B. mdpi.com PTP1B is a crucial negative regulator of insulin (B600854) and leptin signaling pathways, making it a prime therapeutic target for type 2 diabetes and obesity. nih.govbiorxiv.org Although specific studies on this compound are lacking, the general prevalence of this activity among terpenoids suggests it is a potential bioactivity for the terpendole family. Over 150 terpenoids have been identified as PTP1B inhibitors. mdpi.com

Many terpenoid-based inhibitors act via allosteric inhibition, binding to sites other than the highly conserved active site. nih.govbiorxiv.org This allosteric modulation can offer greater specificity over other closely related PTPs, which is a major challenge in developing PTP1B-targeted drugs. mdpi.comnih.gov The investigation of this compound and its analogues for PTP1B inhibition could therefore uncover novel, selective inhibitors with therapeutic potential.

Ion channels, which are critical for a vast array of physiological functions, represent another potential target space for terpendoles. nih.gov The modulation of ion channel function by small molecules is a well-established therapeutic strategy. nih.gov While direct evidence for this compound acting as an ion channel modulator is not available, many amphiphilic molecules can influence ion channel activity by altering the physical properties of the cell membrane's lipid bilayer. mdpi.com Given their chemical structures, it is plausible that terpendoles could interact with the membrane environment to allosterically modulate the function of embedded ion channels. Furthermore, some transient receptor potential (TRP) channels, which are involved in sensory signaling, can be activated or modulated by various chemical compounds, and this represents a potential area of investigation. mdpi.commdpi.com Exploring the effects of this compound on various ion channels could significantly broaden the understanding of its bioactivity and potential pharmacological applications.

Structure Activity Relationship Sar Studies of Terpendole J and Analogues

Identification of Key Pharmacophores for ACAT/SOAT Inhibition

The inhibitory activity of terpendoles against Acyl-CoA:cholesterol acyltransferase (ACAT), also known as sterol O-acyltransferase (SOAT), is significantly influenced by their chemical structures. mdpi.comnih.gov Research has identified key molecular features, or pharmacophores, that are crucial for this biological activity.

A primary determinant for the ACAT inhibitory effect of terpendoles is an ether-linked isoprene (B109036) unit attached to the indoloditerpene core. mdpi.com The presence of an additional prenyl group at the diterpene moiety is also considered responsible for potent ACAT inhibition. kitasato-u.ac.jp

Influence of Specific Substituents on Inhibitory Potency

The potency of ACAT/SOAT inhibition by terpendoles is highly sensitive to the nature and position of various substituents on the core structure.

Prenyl Ether at C-27: The presence of a prenyl ether functionality at the C-27 position is associated with higher levels of ACAT inhibitory activity and has been observed in congeners with low general cytotoxicity. rsc.org

Proton at C-6 and C-13: The presence of a proton at the C-6 and C-13 positions can enhance SOAT inhibitory activity. mdpi.comresearchgate.net

Hydroxyl Group at R7: A free hydroxyl group at the R7 position leads to a loss of SOAT inhibitory activity. mdpi.comresearchgate.netmdpi.com

A-Ring Integrity: Opening of the A-ring has a negative effect on inhibitory activity. mdpi.com

Isoprenyl Residue on the Aromatic Ring: The isoprenyl residue on the aromatic ring is not essential for activity. mdpi.com

Terpendoles J, K, and L, which share the same indoloditerpene core as terpendoles A-D, exhibit moderate inhibition against ACAT activity. nih.gov Specifically, their IC50 values in rat liver microsomes were reported as 38.8 µM for Terpendole J, 38.0 µM for Terpendole K, and 32.4 µM for Terpendole L. nih.gov In contrast, terpendoles E through I showed weaker activities. nih.gov

| Compound | ACAT Inhibition IC50 (µM) |

|---|---|

| Terpendole A | 15.1 |

| Terpendole B | 26.8 |

| Terpendole C | 2.10 |

| Terpendole D | 3.20 |

| Terpendole E | 228 |

| Terpendole F | 221 |

| Terpendole G | 388 |

| Terpendole H | 230 |

| Terpendole I | 145 |

| This compound | 38.8 |

| Terpendole K | 38.0 |

| Terpendole L | 32.4 |

| Paspaline (B1678556) | 134 |

| Emindole SB | 41.0 |

Conformational Requirements for Molecular Recognition

The specific three-dimensional arrangement of atoms in a molecule, or its conformation, is critical for its ability to bind to a biological target. For enzyme inhibitors like the terpendoles, the molecule must adopt a conformation that is complementary to the enzyme's active site. nih.govnih.govarxiv.org The process of molecular recognition can involve an "induced fit," where the protein structure changes upon ligand binding, or "conformational selection," where the ligand binds to a pre-existing conformation of the protein. nih.gov While detailed conformational analysis specific to this compound's interaction with ACAT/SOAT is not extensively published, general principles of molecular recognition suggest that the rigidity and specific spatial arrangement of the indoloditerpene core and its substituents are crucial for effective binding and inhibition. nih.govwikipedia.org

Correlating Structural Modifications with Changes in Antimicrobial or Cytotoxic Profiles

While the primary focus of terpendole research has been on ACAT/SOAT inhibition, some studies have explored their antimicrobial and cytotoxic activities. However, terpendoles A, B, C, and D, as well as E-L, did not exhibit any significant antimicrobial activity in a wide range of tested microorganisms. mdpi.com

In contrast, Terpendole I has shown some biological activity, being active against the bacteria Bacillus cereus and Bacillus subtilis with MIC values of 100 µg/ml for both. caymanchem.com It was not active against Staphylococcus aureus, Pseudomonas aeruginosa, or Klebsiella pneumoniae. caymanchem.com Terpendole I is also reported to be cytotoxic to HeLa cells with an IC50 value of 52.6 µM. caymanchem.com

Comparative SAR Analysis Across the Terpendole Family (e.g., Terpendole C vs. J)

Comparing the structures and activities of different members of the terpendole family provides valuable insights into their SAR.

Terpendole C is one of the most potent ACAT inhibitors in the family, with an IC50 value of 2.1 µM. nih.govkitasato-u.ac.jp In contrast, this compound has a significantly higher IC50 of 38.8 µM, indicating lower potency. kitasato-u.ac.jpnih.gov This difference in activity can be attributed to their structural variations. While both share the core indoloditerpene skeleton, the specific substitutions on this framework dictate their inhibitory strength. Terpendole C was found to inhibit both ACAT isoenzymes to a similar extent. mdpi.com

The presence of a proton at R6 is markedly preferred over a hydroxyl group for more potent SOAT inhibition, as seen when comparing Terpendole D and Tolypocladin A. mdpi.com this compound, which has a hydroxyl group at this position, shows moderate activity. mdpi.com

Computational Approaches to SAR Prediction

Molecular Docking and Ligand-Protein Interaction Analysis

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net This method is instrumental in understanding the interactions between a ligand, such as this compound, and its protein target, like ACAT/SOAT. volkamerlab.org

While specific molecular docking studies for this compound with ACAT/SOAT are not extensively detailed in the available literature, research on related indole (B1671886) diterpenoids has shown that these compounds can fit into the ligand-binding domain of their target enzymes. mdpi.com The analysis of these interactions helps to rationalize the observed SAR. For instance, the presence of a large moiety on the indole diterpene structure can be unfavorable for binding. mdpi.com The interactions are often stabilized by hydrophobic contacts and hydrogen bonds with key amino acid residues in the binding pocket of the protein. mdpi.com

Quantum Mechanical Studies (e.g., molecular orbital analysis)

Quantum mechanical (QM) studies are computational methods rooted in the principles of quantum mechanics that are employed to analyze molecular structure and properties at the electronic level. nih.govscifiniti.com These approaches, such as molecular orbital analysis, provide deep insights into the electronic distribution, reactivity, and energetic stability of molecules, which are fundamental to understanding their biological activity. nih.govtandfonline.com By calculating the electronic orbital configuration, QM methods can generate molecular electrostatic potential surfaces and identify the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), which are crucial for determining electron donor and acceptor sites, respectively. dntb.gov.ua

While specific quantum mechanical studies dedicated exclusively to this compound are not extensively documented in the public domain, the application of these techniques to the broader class of indole diterpenoids demonstrates their value. For instance, quantum chemical calculations have been successfully used to determine the absolute configurations of newly discovered paxilline-type indole diterpenes, such as 5S-hydroxy-β-aflatrem and 14R-hydroxy-β-aflatrem. mdpi.com In such studies, theoretical calculations of electronic circular dichroism (ECD) spectra for possible stereoisomers are compared against experimental spectra to unambiguously assign the correct stereochemistry. mdpi.com

Furthermore, QM calculations have been instrumental in elucidating the biosynthetic pathways of related compounds. In the study of petromindole, another indole diterpene, quantum mechanical calculations and conformational analysis of reaction intermediates revealed that its biosynthesis differs significantly from that of other indole diterpenes. nih.gov

For this compound, QM studies could provide a theoretical rationale for its observed structure-activity relationships as a sterol O-acyltransferase (SOAT) inhibitor. By creating molecular orbital maps and analyzing electrostatic potentials, researchers could:

Rationalize the influence of substituents: Analyze how different functional groups across the terpendole scaffold affect the electron distribution and, consequently, the binding affinity to SOAT1 and SOAT2. For example, comparing the electronic properties of this compound with its analogues, such as Terpendole C and Terpendole D, could explain the observed differences in their inhibitory potency. nih.gov

Understand binding interactions: Model the orbital interactions between the ligand (this compound) and the amino acid residues in the active site of the SOAT enzyme, identifying key electronic complementarities that drive the binding event.

Predict reactivity: Use HOMO and LUMO energy levels to predict the reactivity of different parts of the molecule, offering insights into its metabolic stability and potential for covalent interactions.

The application of these computational methods would be a logical next step in refining the understanding of the SAR for the terpendole class of compounds and in guiding the design of more potent and selective SOAT inhibitors.

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling is a powerful computational technique used in drug discovery to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. naturalproducts.netresearchgate.net A pharmacophore model represents the key interaction points, such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic centers, and aromatic rings, that are critical for binding to a biological target. naturalproducts.net Once validated, this model can be used as a 3D query to rapidly screen large chemical databases (virtual screening) to identify novel compounds that match the pharmacophore and are therefore likely to be active. mdpi.commdpi.com

Specific pharmacophore models for this compound as a SOAT inhibitor have not been published. However, the utility of this approach has been demonstrated for other bioactive indole diterpenoids. In one notable study, a pharmacophore model was generated for penitrem-class indole diterpenes to explain their structure-activity relationships concerning antiproliferative activity against MCF-7 breast cancer cells. nih.gov The resulting model identified key features responsible for activity and was used to highlight the less complex biosynthetic precursors, paspaline and emindole SB, as promising hits for future development. nih.gov

A similar strategy could be applied to this compound and its known analogues to develop a pharmacophore model for SOAT inhibition. Based on the known SAR of terpendoles, such a model would likely incorporate features corresponding to:

The indole nitrogen: Potentially acting as a hydrogen bond donor.

Hydroxyl groups: The presence and position of hydroxyl groups on the diterpene skeleton are known to influence activity, suggesting their role as key hydrogen bond donors or acceptors. nih.gov

The diterpene core: This bulky, lipophilic structure would contribute significant hydrophobic features to the model.

Oxygen atoms in the ring system: These could serve as hydrogen bond acceptors.

The development of a robust pharmacophore model for SOAT inhibition based on the terpendole scaffold would enable the virtual screening of compound libraries to discover novel, structurally diverse inhibitors. The inhibitory activities of known terpendoles against human SOAT1 and SOAT2, as shown in the table below, provide the essential data required to build and validate such a model.

| Compound | SOAT1 IC₅₀ (µM) | SOAT2 IC₅₀ (µM) |

|---|---|---|

| Terpendole C | 1.8 | 1.5 |

| Terpendole D | 1.4 | 1.1 |

| This compound | 1.5 | 1.1 |

| Terpendole L | 1.3 | 0.86 |

| Terpendole P | 1.7 | 1.4 |

| Voluhemin A | 2.8 | 2.2 |

| Tolypocladin A | >100 | >100 |

This data illustrates how subtle structural modifications among analogues lead to variations in inhibitory potency, providing a solid foundation for computational SAR exploration.

Biotechnological Production and Metabolic Engineering of Terpendole J

Strategies for Enhanced Fungal Fermentation

The biosynthesis of fungal secondary metabolites, including indole-diterpenes, is highly sensitive to environmental and nutritional factors. Optimizing fermentation conditions is a primary strategy to enhance the yield of Terpendole J from its native producing strains, such as species from the genera Albophoma or Volutella. mdpi.commdpi.com This involves a systematic investigation of various process parameters to identify the optimal environment for fungal growth and metabolite production.

Key parameters that are typically optimized include the composition of the culture medium (carbon and nitrogen sources, mineral salts), pH, temperature, aeration, and agitation rate. nih.govresearchgate.net For instance, the choice of carbon source (e.g., glucose, sucrose, or complex carbohydrates) and nitrogen source (e.g., peptone, yeast extract, or ammonium (B1175870) salts) can significantly influence the metabolic flux towards the secondary metabolite pathway. nih.govnih.gov Response Surface Methodology (RSM) is a common statistical approach used to efficiently explore the effects of multiple variables and their interactions to pinpoint the ideal conditions for maximizing yield. nih.gov While specific optimal conditions for this compound are not extensively published, the general principles of fungal fermentation optimization are directly applicable. researchgate.netcabidigitallibrary.org

Below is a table representing typical parameters and their ranges investigated for the optimization of fungal secondary metabolite production.

| Parameter | Variable | Typical Range Investigated | Potential Impact on Production |

| Nutrient Source | Carbon Source | Glucose, Sucrose, Maltose (10-80 g/L) | Affects primary growth and precursor availability. |

| Nitrogen Source | Peptone, Yeast Extract, (NH₄)₂SO₄ (0.1-10 g/L) | Influences enzyme synthesis and biomass production. | |

| Physical Factors | pH | 4.0 - 8.0 | Affects enzyme activity and nutrient uptake. |

| Temperature | 20 - 40 °C | Influences fungal growth rate and enzyme stability. | |

| Agitation | 100 - 250 rpm | Ensures nutrient mixing and oxygen transfer. | |

| Fermentation Time | Duration | 5 - 14 days | Production often occurs in the stationary phase after primary growth. |

| This table is interactive. You can sort and filter the data to explore the different parameters. |

Classical strain improvement (CSI) is a foundational and robust technique for enhancing the production of industrial metabolites without relying on detailed genetic knowledge of the organism. nih.govmdpi.com This method involves subjecting the fungal producer of this compound to random mutagenesis, followed by a high-throughput screening process to identify superior-producing mutants. ijst.co.in

Mutagenesis is induced by treating fungal spores or mycelia with physical mutagens, such as ultraviolet (UV) light or X-rays, or chemical mutagens like ethyl methanesulfonate (B1217627) (EMS) or N-methyl-N'-nitro-N-nitrosoguanidine (MNNG). mdpi.comijst.co.in This process generates a large population of mutants with random genetic alterations. The subsequent screening phase is critical, where thousands of individual mutants are cultivated and their production of this compound is quantified. Mutants exhibiting significantly higher yields are selected for further rounds of mutagenesis and screening, a process known as iterative or multi-round mutagenesis. mdpi.com This approach has been successfully used for decades to increase the titers of many industrial products, such as antibiotics, and represents a viable strategy for developing high-yielding this compound strains. researchgate.netlabworks.org

Synthetic Biology and Metabolic Engineering Approaches

With advancements in genomics and genetic tools, more targeted and rational strategies are available to engineer microorganisms for efficient production of desired compounds like this compound.

Heterologous biosynthesis involves transferring the entire biosynthetic gene cluster (BGC) responsible for producing this compound from its native, often slow-growing and genetically intractable fungus, into a well-characterized and easily manipulated microbial host. nih.gov Saccharomyces cerevisiae (baker's yeast) and Escherichia coli are the most common "chassis" organisms used for this purpose due to their rapid growth, well-understood genetics, and established fermentation processes. frontiersin.orgmdpi.com

The process involves identifying and cloning all the necessary genes from the this compound pathway—including prenyltransferases, terpene cyclases, and cytochrome P450 monooxygenases—and expressing them in the new host. mdpi.comnih.gov For fungal pathways involving P450 enzymes, S. cerevisiae is often a preferred host as it is a eukaryote and possesses the necessary endoplasmic reticulum for correct P450 protein folding and function. nih.gov This approach not only facilitates higher production rates but also simplifies downstream processing and enables further pathway engineering that might be difficult in the native organism. google.com

All terpenoids, including the diterpene core of this compound, are derived from the five-carbon building blocks isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP). nih.gov There are two primary biosynthetic routes to these precursors: the mevalonate (B85504) (MVA) pathway, which is active in the cytosol of eukaryotes like fungi, and the methylerythritol 4-phosphate (MEP) pathway, found in bacteria and plant plastids. nih.govresearchgate.netplos.org

The table below outlines the key enzymes of the MVA and MEP pathways.

| Pathway | Enzyme | Abbreviation | Role |

| Mevalonate (MVA) | Acetoacetyl-CoA thiolase | AACT | Condenses two Acetyl-CoA molecules. |

| HMG-CoA synthase | HMGS | Forms HMG-CoA. | |

| HMG-CoA reductase | HMGR | Key rate-limiting step; converts HMG-CoA to mevalonate. | |

| Mevalonate kinase | MK | Phosphorylates mevalonate. | |

| Phosphomevalonate kinase | PMK | Adds a second phosphate (B84403) group. | |

| Mevalonate-5-pyrophosphate decarboxylase | MVD | Forms IPP. | |

| Isopentenyl diphosphate isomerase | IDI | Interconverts IPP and DMAPP. | |

| Methylerythritol Phosphate (MEP) | 1-deoxy-D-xylulose-5-phosphate synthase | DXS | Key regulatory enzyme; combines pyruvate (B1213749) and G3P. |

| 1-deoxy-D-xylulose-5-phosphate reductoisomerase | DXR | Reduces and rearranges DXP to MEP. | |

| This table is interactive. You can sort and filter the data to explore the enzymes of each pathway. |

A highly specific metabolic engineering strategy involves the targeted manipulation of genes within the this compound biosynthetic gene cluster itself. mdpi.com This requires a detailed understanding of the function of each enzyme in the pathway. Techniques like gene overexpression and gene knockout can be used to redirect metabolic flux towards the desired product and away from unwanted byproducts. nih.gov

The table below lists some of the key enzymes identified in the biosynthetic clusters of terpendole-type indole-diterpenes.

| Enzyme | Gene Name (example) | Enzyme Type | Function in Indole-Diterpene Biosynthesis |

| Geranylgeranyl Diphosphate Synthase | paxG / terG | Prenyltransferase | Synthesizes GGPP from FPP and IPP. |

| Indole-diterpene Synthase | paxC / terC | Prenyltransferase | Attaches the GGPP moiety to an indole (B1671886) ring precursor. |

| Paspaline (B1678556) Synthase | paxM / terM | FAD-dependent monooxygenase | Catalyzes the formation of paspaline, a common intermediate. |

| Terpene Cyclase | paxB / terB | Terpene Cyclase | Forms the characteristic polycyclic diterpene skeleton. |

| P450 Monooxygenase | terP | Cytochrome P450 | Catalyzes downstream hydroxylations and modifications. nih.gov |

| P450 Monooxygenase | terQ | Cytochrome P450 | Converts paspaline to other terpendole intermediates. nih.gov |

| P450 Monooxygenase | terK | Cytochrome P450 | Involved in further structural decorations of the core scaffold. nih.gov |

| This table is interactive. You can sort and filter the data to explore the different enzymes. |

Subcellular Compartmentalization and Enzyme Scaffolding

The biosynthesis of complex fungal natural products, such as the indole diterpenoid this compound, involves a series of enzymatic reactions catalyzed by proteins that may be localized to different subcellular compartments. mdpi.com Metabolic engineering strategies that leverage this spatial organization, through either reinforcing the natural compartmentalization or creating artificial enzyme arrangements, represent a promising frontier for enhancing the production of target compounds. tandfonline.com

In fungi, enzymes for terpenoid biosynthesis are distributed across various cellular locations. nih.gov Typically, terpene synthases and cyclases are found in the cytoplasm, while tailoring enzymes like cytochrome P450 monooxygenases (P450s) are often anchored to the endoplasmic reticulum (ER) membrane. tandfonline.com For instance, in the biosynthesis of the diterpenoid aphidicolin (B1665134) in an engineered Aspergillus oryzae, the terpene cyclase was localized to the cytoplasm, whereas the two P450s involved were found in the ER. tandfonline.com This separation of soluble and membrane-bound enzymes is critical for pathway function. The enzymes responsible for the this compound precursor, paspaline, include a soluble prenyltransferase (TerC) and terpene cyclase (TerB), and an ER-associated FAD-dependent monooxygenase (TerM) and P450s (TerP, TerQ, TerK). nih.govuniprot.org The localization of these enzymes to distinct cellular microenvironments provides specific substrates, co-factors, and ionic conditions necessary for their catalytic activity. mdpi.com

Metabolic engineering can exploit this native compartmentalization to improve product yields. By targeting pathway enzymes to specific organelles, such as peroxisomes or mitochondria, it is possible to increase the local concentration of substrates and intermediates, reduce the metabolic burden on the host cell, and isolate the pathway from competing reactions. mdpi.com

Gene Cluster Mining and Characterization for Novel this compound Biosynthetic Enzymes

The genetic blueprints for the biosynthesis of fungal secondary metabolites, including indole diterpenes like this compound, are typically organized into biosynthetic gene clusters (BGCs). nih.govnih.gov Genome mining, which involves computationally screening fungal genomes for these BGCs, is a powerful tool for discovering novel enzymes and entire pathways. rsc.orgacs.org

The BGC responsible for terpendole biosynthesis (the ter cluster) was first identified and characterized in the fungus Chaunopycnis alba (also known as Tolypocladium album). nih.govacs.org Analysis of this cluster revealed seven key genes required for the production of various terpendole compounds. nih.gov Gene knockout experiments and heterologous expression in the model host Aspergillus oryzae have been instrumental in elucidating the function of each enzyme in the pathway. nih.govjst.go.jp

The biosynthesis of this compound proceeds from the common indole diterpene intermediate terpendole I. toku-e.comnih.gov The final step is a prenylation reaction catalyzed by the enzyme TerF, a prenyltransferase encoded by the terF gene within the cluster. nih.govresearchgate.net Characterization of the recombinant TerF enzyme confirmed its ability to convert terpendole I into this compound in vitro. nih.gov

| Gene | Encoded Enzyme | Function in Terpendole Biosynthesis |

| terC | Prenyltransferase | Condenses indole-3-glycerol phosphate and geranylgeranyl diphosphate (GGPP) to form 3-geranylgeranylindole (3-GGI). nih.govuniprot.org |

| terM | FAD-dependent monooxygenase | Catalyzes epoxidation of the 3-GGI intermediate. nih.gov |

| terB | Terpene cyclase | Catalyzes the cyclization of the epoxidized intermediate to form emindole SB and subsequently paspaline. nih.govuniprot.org |

| terQ | Cytochrome P450 monooxygenase | Key enzyme that converts paspaline to terpendole E. nih.gov |

| terP | Cytochrome P450 monooxygenase | Converts terpendole E to downstream terpendoles. nih.gov |

| terK | Cytochrome P450 monooxygenase | Involved in later tailoring steps of the terpendole scaffold. nih.gov |

| terF | Prenyltransferase | Catalyzes the prenylation of terpendole I to form this compound. nih.govresearchgate.net |

Genome mining efforts have also led to the discovery of homologous gene clusters in other fungi, providing insights into the evolution of these pathways and revealing novel enzymatic functions. A BGC discovered in Tolypocladium inflatum (the tol cluster) shows significant similarity to the ter cluster. nih.govresearchgate.net The prenyltransferase from this cluster, TolF, shares 74% amino acid identity with TerF. researchgate.net Functional characterization revealed that TolF, like TerF, can catalyze the prenylation of terpendole I to yield this compound, but also exhibits broader substrate promiscuity, acting on other indole diterpene scaffolds like paxilline (B40905). nih.gov

Furthermore, deeper mining of the Tolypocladium album genome uncovered a second, discrete indole terpenoid cluster (the SES cluster) in addition to the TER cluster. acs.org This discovery revealed functional crosstalk between the two clusters, where enzymes from the SES cluster can modify intermediates produced by the TER cluster, thereby expanding the chemical diversity of the terpendoles produced by a single organism. acs.org Such discoveries highlight the power of gene cluster mining not only for identifying the core biosynthetic machinery but also for uncovering novel tailoring enzymes that can be used to generate new derivatives of this compound.

| ter Gene (C. alba) | tol Gene (T. inflatum) | Identity (%) |

| terC | tolC | >58% |

| terM | tolM | >58% |

| terB | tolB | >58% |

| terP | tolP | 80% |

| terQ | tolQ | 73% |

| terF | tolF | 74% |